molecular formula C10H16N4S B13299303 4-Cyclopropyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol

4-Cyclopropyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B13299303
M. Wt: 224.33 g/mol
InChI Key: VUVPDJDBDLPITM-UHFFFAOYSA-N
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Description

4-Cyclopropyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 4-Cyclopropyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the triazole ring followed by the introduction of the cyclopropyl and piperidinyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

4-Cyclopropyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

    Cyclization: The triazole ring can participate in cyclization reactions to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Cyclopropyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

4-Cyclopropyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives, such as:

    1,2,4-Triazole: A simple triazole compound with antifungal properties.

    Fluconazole: A triazole antifungal medication used to treat various fungal infections.

    Voriconazole: Another triazole antifungal used for serious fungal infections.

The uniqueness of this compound lies in its specific structural features, such as the cyclopropyl and piperidinyl groups, which may confer distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C10H16N4S

Molecular Weight

224.33 g/mol

IUPAC Name

4-cyclopropyl-3-piperidin-3-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C10H16N4S/c15-10-13-12-9(14(10)8-3-4-8)7-2-1-5-11-6-7/h7-8,11H,1-6H2,(H,13,15)

InChI Key

VUVPDJDBDLPITM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=NNC(=S)N2C3CC3

Origin of Product

United States

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